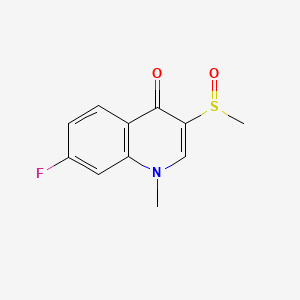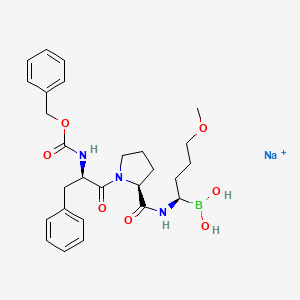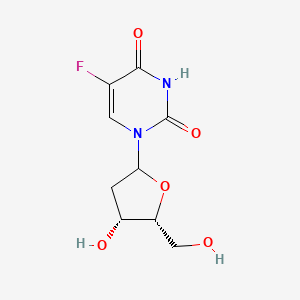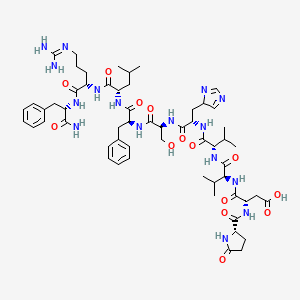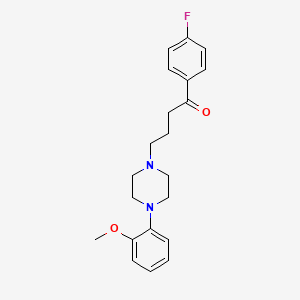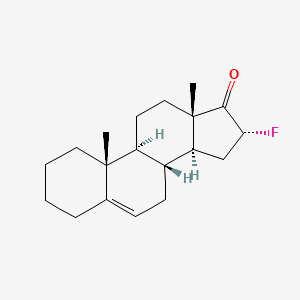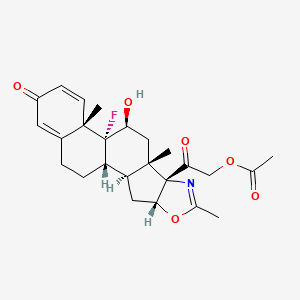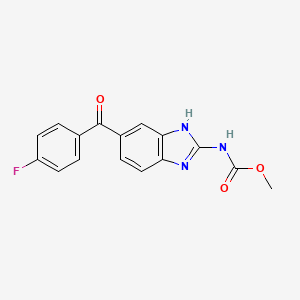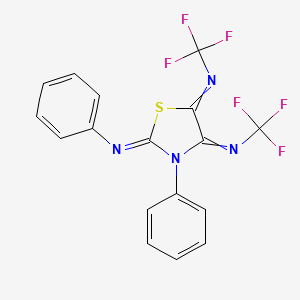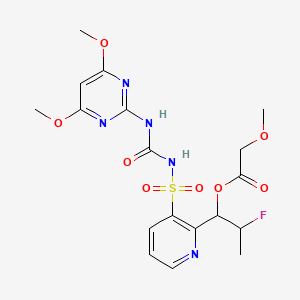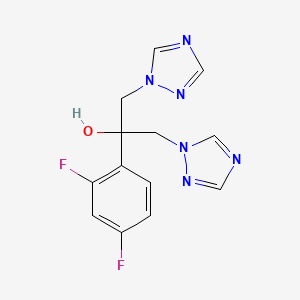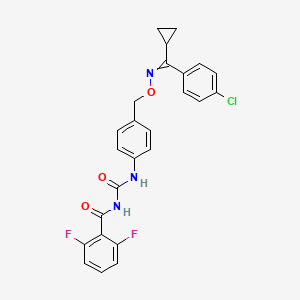
ハロペリドール デカノエート
概要
説明
科学的研究の応用
Haloperidol decanoate is extensively used in clinical research for the treatment of schizophrenia and other psychotic disorders. It is also used in studies investigating the pharmacokinetics and pharmacodynamics of long-acting antipsychotic medications . Additionally, it serves as a model compound in the development of other long-acting injectable formulations .
作用機序
生化学分析
Biochemical Properties
Haloperidol decanoate exerts its effects primarily through its strong antagonism of the dopamine receptor, particularly D2 receptors, within the mesolimbic and mesocortical systems of the brain . This antagonism helps to restore the balance of certain natural substances in the brain . Haloperidol also binds to alpha-1 adrenergic receptors, but with lower affinity .
Cellular Effects
Haloperidol decanoate impacts various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The drug’s antagonism of dopamine receptors can lead to changes in neurotransmission, impacting the function of neurons and other cells in the brain .
Molecular Mechanism
The molecular mechanism of action of haloperidol decanoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The drug’s primary mechanism is its antagonism of dopamine D2 receptors, which disrupts dopamine signaling and can lead to changes in the activity of various enzymes and proteins .
Temporal Effects in Laboratory Settings
The administration of haloperidol decanoate in sesame oil results in slow and sustained release of haloperidol . The plasma concentrations of haloperidol gradually rise, reaching a peak at about 6 days after the injection, and falling thereafter, with an apparent half-life of about 3 weeks . Steady-state plasma concentrations are achieved within 2 to 4 months in patients receiving monthly injections .
Dosage Effects in Animal Models
In animal models, the effects of haloperidol decanoate can vary with different dosages . For example, low-dose treatment with haloperidol has been shown to have moderately beneficial cognitive effects in an animal model of the attentional impairments of schizophrenia .
Metabolic Pathways
Haloperidol decanoate undergoes hydrolysis by plasma and/or tissue esterases to form haloperidol and decanoic acid . Subsequently, haloperidol is metabolized in the liver, with the main routes of metabolism being oxidative N-dealkylation, and reduction of the ketone group to form reduced haloperidol .
Transport and Distribution
Haloperidol decanoate is transported and distributed within cells and tissues via the bloodstream . After being injected into muscle tissues, it is slowly absorbed into circulation and distributed throughout the body .
Subcellular Localization
Given its mechanism of action, it is likely that the drug localizes to areas of the cell where dopamine receptors are present, such as the cell membrane .
準備方法
合成経路と反応条件
ハロペリドール デカノアートは、ハロペリドールとデカノ酸のエステル化によって合成されます。 反応は通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤を使用して、エステル結合の形成を促進します . 反応は、エステルの加水分解を防ぐために無水条件下で行われます。
工業生産方法
工業的には、ハロペリドール デカノアートは、適切な触媒と溶媒の存在下で、ハロペリドールとデカノ酸を反応させることで製造されます。 反応混合物は、結晶化またはクロマトグラフィーによって精製され、最終生成物が得られます . 化合物は、筋肉内注射用のゴマ油に製剤化されており、薬物の遅く持続的な放出が保証されます .
化学反応の分析
反応の種類
ハロペリドール デカノアートは、主に体内での加水分解と代謝反応を受けます。 エステル結合はエステラーゼによって加水分解され、活性薬物であるハロペリドールが放出されます .
一般的な試薬と条件
加水分解: 体内にあるエステラーゼが、ハロペリドール デカノアートを加水分解してハロペリドールとデカノ酸を生成します。
生成される主要な生成物
加水分解: ハロペリドールとデカノ酸。
科学研究への応用
ハロペリドール デカノアートは、統合失調症およびその他の精神病の治療のための臨床研究で広く使用されています。 また、長効性抗精神病薬の薬物動態と薬力学を調査する研究にも使用されています . さらに、他の長効性注射製剤の開発におけるモデル化合物として役立っています .
類似化合物との比較
類似化合物
- フルフェナジン デカノアート
- ズクロペンチキソール デカノアート
- フルペンチキソール デカノアート
- アリピプラゾール ラウロキシル
- パリペリドン パルミテート
独自性
ハロペリドール デカノアートは、他の典型的な抗精神病薬と比較して、高力価と長時間の作用時間で特徴付けられます . 統合失調症の陽性症状(幻覚や妄想など)の管理に特に効果的で、他のいくつかの抗精神病薬と比較して、鎮静作用や体重増加の発生率が比較的低くなっています .
特性
IUPAC Name |
[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTXTARXLVFHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224951 | |
| Record name | Haloperidol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74050-97-8 | |
| Record name | Haloperidol decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloperidol decanoate [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloperidol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOPERIDOL DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC20PJ4101 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Haloperidol decanoate?
A: Haloperidol decanoate itself is a prodrug, meaning it is inactive until metabolized in the body. It is hydrolyzed to its active form, haloperidol, which exerts its antipsychotic effects primarily by blocking dopamine D2 receptors in the brain. [, , , ]
Q2: How does dopamine D2 receptor blockade lead to the therapeutic effects seen in schizophrenia?
A: While the exact mechanisms are still being investigated, it is believed that excessive dopamine activity in certain brain regions contributes to the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors, haloperidol helps to reduce this excessive dopaminergic activity. [, , , ]
Q3: Does Haloperidol decanoate have any other effects on the dopaminergic system?
A: Research in rats suggests that long-term treatment with Haloperidol decanoate can lead to tolerance to the acute effects of haloperidol on dopamine turnover in the striatum, limbic area, and frontal cortex. []
Q4: What is the pharmacokinetic profile of Haloperidol decanoate?
A: After intramuscular injection, Haloperidol decanoate is slowly released from the injection site, providing a sustained release of haloperidol over several weeks. This sustained release is achieved through the gradual hydrolysis of the decanoate ester, yielding the active haloperidol. [, , , , ]
Q5: How does the route of administration affect the pharmacokinetics of Haloperidol decanoate?
A: Haloperidol decanoate is designed for intramuscular administration only. Oral ingestion of Haloperidol decanoate is not recommended and its bioavailability via this route is unknown. []
Q6: Does the duration of treatment with Haloperidol decanoate affect its pharmacokinetic profile?
A: Research in schizophrenic patients suggests that steady-state plasma levels of haloperidol are typically reached within three months of initiating treatment with Haloperidol decanoate injections administered every four weeks. []
Q7: What is the clinical significance of the relationship between haloperidol plasma concentration and D2 receptor occupancy?
A: Monitoring haloperidol plasma concentrations could potentially serve as a surrogate marker for D2 receptor occupancy, aiding clinicians in optimizing low-dose treatment regimens with Haloperidol decanoate. []
Q8: How does long-term treatment with Haloperidol decanoate compare to oral haloperidol in terms of efficacy?
A: Clinical trials indicate that Haloperidol decanoate, when administered in monthly injections at a dosage equivalent to 9.4 to 15 times the daily oral dose, is at least as effective as oral haloperidol in controlling the symptoms of schizophrenia. []
Q9: What is the evidence for the effectiveness of Haloperidol decanoate in schizophrenia?
A: Numerous clinical trials, including placebo-controlled studies and comparisons with other antipsychotics, have demonstrated the efficacy of Haloperidol decanoate in reducing symptoms and preventing relapse in schizophrenia. [, , , , , , , , , ]
Q10: What are the advantages of using Haloperidol decanoate over oral antipsychotics?
A: A key advantage of Haloperidol decanoate is its long-acting formulation, allowing for monthly injections instead of daily oral administration. This is particularly beneficial for patients who struggle with medication adherence, a common challenge in schizophrenia management. [, , , , ]
Q11: Are there any differences in efficacy between Haloperidol decanoate and other long-acting injectable antipsychotics?
A: Studies comparing Haloperidol decanoate to other depot antipsychotics, such as fluphenazine decanoate, have generally not found significant differences in clinical outcomes, suggesting that the choice of depot medication could be tailored to individual patient needs and preferences. [, , , , , ]
Q12: What is the role of Haloperidol decanoate in the long-term management of schizophrenia?
A: Due to its effectiveness in preventing relapse and the improved adherence associated with long-acting injections, Haloperidol decanoate plays a crucial role in the long-term maintenance therapy of schizophrenia, contributing to reduced hospitalization rates and improved quality of life for patients. [, , , , ]
Q13: What are the potential side effects associated with Haloperidol decanoate?
A: As with all antipsychotic medications, Haloperidol decanoate can cause side effects, with extrapyramidal symptoms (EPS) being among the most common. These can include tremors, muscle stiffness, and restlessness. [, , , , , ]
Q14: How does the incidence of extrapyramidal symptoms with Haloperidol decanoate compare to other antipsychotics?
A: Clinical trials have shown that the incidence of extrapyramidal symptoms with Haloperidol decanoate is generally similar to that observed with other typical antipsychotics, and may be lower than with some first-generation depot antipsychotics. [, , , , ]
Q15: Are there any strategies to minimize the risk of extrapyramidal symptoms with Haloperidol decanoate?
A: Using the lowest effective dose, gradual dose titration, and co-administration of anticholinergic medications can help manage extrapyramidal symptoms. Switching to a different antipsychotic may be necessary in some cases. [, , , ]
Q16: Are there any long-term risks associated with Haloperidol decanoate treatment?
A: Long-term use of Haloperidol decanoate, similar to other typical antipsychotics, has been associated with a risk of developing tardive dyskinesia, a potentially irreversible movement disorder. Regular monitoring for movement disorders is essential during long-term treatment. []
Q17: Are there any specific considerations for the use of Haloperidol decanoate in elderly patients?
A: Elderly patients may be more sensitive to the side effects of antipsychotics, including Haloperidol decanoate. Careful dose adjustments and close monitoring are crucial in this population. []
Q18: What are some areas of ongoing research related to Haloperidol decanoate?
A: Ongoing research focuses on optimizing dosing strategies, exploring the potential of intermittent low-dose treatment, developing new long-acting formulations with improved pharmacokinetic profiles, and identifying biomarkers to personalize treatment and predict treatment response. [, , ]
Q19: What is the potential role of pharmacogenomics in Haloperidol decanoate treatment?
A: Pharmacogenomic research aims to identify genetic variations that influence Haloperidol decanoate metabolism and response, potentially leading to more personalized and effective treatment strategies. []
Q20: Are there any new drug delivery systems being investigated for Haloperidol decanoate?
A: Researchers are exploring novel drug delivery technologies, such as nanoparticles and microspheres, to further improve the pharmacokinetic profile and potentially reduce the dosing frequency of Haloperidol decanoate. [, ]
Q21: What is the impact of Haloperidol decanoate on healthcare resource utilization?
A: Studies suggest that the use of Haloperidol decanoate, by reducing relapse rates and hospitalizations, can lead to significant cost savings for healthcare systems. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


